molecular formula C17H19F3N2O B1666119 Ruxolitinib CAS No. 941678-49-5

Ruxolitinib

Cat. No. B1666119
M. Wt: 306.4 g/mol
InChI Key: FRRHMLGKNPFRKT-UHFFFAOYSA-N
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Description

Ruxolitinib is a kinase inhibitor used to treat various types of myelofibrosis, polycythemia vera in patients who have not responded to or cannot tolerate hydroxyurea, and to treat graft-versus-host disease in cases that are refractory to steroid treatment . It is also used to treat mild to moderate atopic dermatitis and nonsegmental vitiligo .


Synthesis Analysis

The synthesis process of Ruxolitinib falls within the field of drug synthesis . Unfortunately, the exact details of the synthesis process are not available in the search results.


Molecular Structure Analysis

Ruxolitinib has a molecular formula of C17H18N6 and a molecular weight of 306.37 g/mol . It is a potent and selective inhibitor of JAK1 and JAK2 .


Chemical Reactions Analysis

Ruxolitinib has been analyzed using reversed-phase (RP) HPLC-UV methods for both achiral and chiral analysis in commercial tablets and galenic capsules . The pharmacokinetics of Ruxolitinib can be described with a two-compartment model and linear elimination .


Physical And Chemical Properties Analysis

Ruxolitinib is well absorbed, has 95% bioavailability, and is bound to albumin for 97%. Its metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of Ruxolitinib are pharmacologically active .

Scientific Research Applications

Specific Scientific Field

Hematology

Summary of the Application

Ruxolitinib is a tyrosine kinase inhibitor that targets the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways. It is used to treat myelofibrosis, polycythemia vera, and steroid-refractory graft-versus-host disease in the setting of allogeneic stem-cell transplantation .

Methods of Application or Experimental Procedures

Ruxolitinib is well absorbed, has 95% bioavailability, and is bound to albumin for 97%. Its pharmacokinetics can be described with a two-compartment model and linear elimination .

Results or Outcomes

Ruxolitinib has shown effectiveness in treating these conditions, but further research is needed to explain the interindividual variability of the ruxolitinib pharmacokinetic variables and to optimize individual treatment .

2. Treatment of Atopic Dermatitis

Specific Scientific Field

Dermatology

Summary of the Application

Ruxolitinib cream is a topical formulation of ruxolitinib, an inhibitor of Janus kinase 1 and Janus kinase 2. It has been used to treat atopic dermatitis .

Methods of Application or Experimental Procedures

Patients applied 1.5% ruxolitinib cream twice daily to lesions identified at baseline for the first 28 days and continued use only on active lesions for an additional 28 days .

Results or Outcomes

Under maximum-use conditions, ruxolitinib cream was generally well tolerated, with approximately one-third of patients experiencing treatment-emergent adverse events and few treatment-related adverse events. The mean steady-state plasma concentration of ruxolitinib was well below the level expected to affect bone marrow production of blood cells, with a small number of patients exhibiting higher plasma concentrations .

3. Treatment of Acute Graft-Versus-Host Disease

Specific Scientific Field

Immunology

Summary of the Application

Ruxolitinib is used to treat acute graft-versus-host disease (aGVHD) in patients who have been treated with other medicines (e.g., steroids) that did not work well .

Methods of Application or Experimental Procedures

Ruxolitinib is administered orally. The dosage and treatment duration depend on the patient’s condition and response to the treatment .

Results or Outcomes

Ruxolitinib has shown effectiveness in treating aGVHD, especially in patients who did not respond well to other treatments .

4. Treatment of B-cell Acute Lymphoblastic Leukemia

Specific Scientific Field

Oncology

Summary of the Application

Ruxolitinib is being studied in combination with a standard multi-agent chemotherapy regimen for the treatment of B-cell acute lymphoblastic leukemia .

Methods of Application or Experimental Procedures

This is a nonrandomized study where the dose of ruxolitinib is optimized in combination with the chemotherapy regimen .

Results or Outcomes

The study is ongoing, and the results are not yet available .

5. Treatment of Multiple Myeloma

Specific Scientific Field

Oncology

Summary of the Application

Ruxolitinib is being studied for its potential use in the treatment of multiple myeloma .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the available resources .

Results or Outcomes

The study is ongoing, and the results are not yet available .

6. Treatment of Mild to Moderate Atopic Dermatitis

Specific Scientific Field

Dermatology

Summary of the Application

Ruxolitinib cream, a topical formulation of ruxolitinib, was first approved in the USA in 2021 for the treatment of patients aged 12 years and older with mild to moderate atopic dermatitis .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the available resources .

Results or Outcomes

Under maximum-use conditions, ruxolitinib cream was generally well tolerated, with approximately one-third of patients experiencing treatment-emergent adverse events and few treatment-related adverse events .

Safety And Hazards

Ruxolitinib may cause side effects such as anemia, thrombocytopenia, abdominal pain, and cardiac failure . It is harmful if swallowed and should be handled with personal protective equipment .

properties

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNKQEVNSGCOJV-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10240930
Record name Ruxolitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10240930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in aqueous buffers across a pH of 1-8
Record name Ruxolitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The Janus kinase (JAK) family of protein tyrosine kinases comprises JAK1, JAK2, JAK3, and non-receptor tyrosine kinase 2 (TYK2). JAKs play a pivotal role in intracellular signalling pathways of various cytokines and growth factors essential to hematopoiesis, such as interleukin, erythropoietin, and thrombopoietin. JAKs have diverse functions: JAK1 and JAK3 promote lymphocyte differentiation, survival, and function, while JAK2 promotes signal transduction of erythropoietin and thrombopoietin. JAKs are in close proximity to the cytokine and growth factor receptor’s cytoplasmic region. Upon binding of cytokines and growth factors, JAKs are activated, undergoing cross-phosphorylation and tyrosine phosphorylation. This process also reveals selective binding sites for STATs, which are DNA-binding proteins that also bind to the cytoplasmic region of cytokine or growth factor receptors. Activated JAKs and STATs translocate to the nucleus as transcription factors to regulate gene expression of pro-inflammatory cytokines such as IL-6, IL-10, and nuclear factor κB (NF-κB). They also activate downstream pathways that promote erythroid, myeloid, and megakaryocytic development. The molecular pathogenesis of myeloproliferative neoplasms is not fully understood; however, JAK2 is constitutively activated and the JAK-STAT signalling pathway becomes deregulated and aberrant. Ruxolitinib is a selective and potent inhibitor of JAK2 and JAK1, with some affinity against JAK3 and TYK2. Anticancer effects of ruxolitinib are attributed to its inhibition of JAKs and JAK-mediated phosphorylation of STAT3. By downregulating the JAK-STAT pathway, ruxolitinib inhibits myeloproliferation and suppresses the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Activated JAKs are also implicated in graft-versus-host-disease (GVHD), which is a severe immune complication of allogeneic hematopoietic cell transplantation GVHD is associated with significant morbidity and mortality, especially for patients who do not respond well to corticosteroid therapy. Activated JAKS stimulate T-effector cell responses, leading to increased proliferation of effector T cells and heightened production of pro-inflammatory cytokines. By blocking JAK1 and JAk2, ruxolitinib inhibits donor T-cell expansion and suppresses pro-inflammatory responses., ... By directly targeting both JAK1 and JAK2 through small-molecule inhibition, ruxolitinib elicits a reduction in splenomegaly and disease-related symptoms in patients with intermediate- or high-risk myelofibrosis while maintaining an acceptable toxicity profile and a low treatment-discontinuation rate., Ruxolitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and 2, is an antineoplastic agent. JAK1 and 2 mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STAT) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Myelofibrosis is a myeloproliferative neoplasm known to be associated with dysregulated JAK1 and 2 signaling. Ruxolitinib demonstrated dose- and time-dependent inhibition of cytokine-induced phosphorylated STAT3 with maximal inhibition occurring 1-2 hours after single-dose administration (ranging from 5-200 mg) in healthy individuals at all dosage levels.
Record name Ruxolitinib
Source DrugBank
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Record name RUXOLITINIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ruxolitinib

Color/Form

Colorless oil

CAS RN

941678-49-5
Record name Ruxolitinib
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruxolitinib [USAN:INN]
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Record name Ruxolitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Ruxolitinib
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Record name RUXOLITINIB
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Record name RUXOLITINIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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